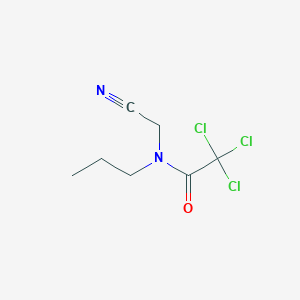
2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide is a chemical compound characterized by the presence of trichloromethyl, cyanomethyl, and propyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide typically involves the reaction of trichloroacetyl chloride with cyanomethylamine and propylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then isolated and purified using techniques such as distillation, crystallization, or filtration.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alcohols are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Methyl derivatives or other reduced forms.
Substitution: Hydroxylated, aminated, or alkoxylated derivatives.
Scientific Research Applications
2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The cyanomethyl group may also contribute to the compound’s reactivity and biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N,N-bis(cyanomethyl)acetamide
- 2,2,2-Trichloro-N-(cyanomethyl)-N-ethylacetamide
- 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide
Uniqueness
2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the propyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes. This can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
CAS No. |
61555-50-8 |
|---|---|
Molecular Formula |
C7H9Cl3N2O |
Molecular Weight |
243.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(cyanomethyl)-N-propylacetamide |
InChI |
InChI=1S/C7H9Cl3N2O/c1-2-4-12(5-3-11)6(13)7(8,9)10/h2,4-5H2,1H3 |
InChI Key |
KQFWGFFYDXVHRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC#N)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















